

effect of substrate temperature on Parylene D film properties

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Compound of Interest

Compound Name: Parylene D

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Parylene D Film Deposition: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Parylene D**. The following information addresses common issues encountered during the chemical vapor deposition (CVD) of **Parylene D** films, with a specific focus on the influence of substrate temperature and other process parameters on film properties.

Frequently Asked Questions (FAQs)

Q1: What is the standard substrate temperature for **Parylene D** deposition?

A1: The standard deposition process for all Parylene types, including **Parylene D**, is typically carried out with the substrate at room or ambient temperature.^{[1][2][3]} The chemical vapor deposition (CVD) process involves the spontaneous polymerization of the monomeric di-para-xylylene onto the substrate surface within the deposition chamber, which is maintained at room temperature.^{[1][2]}

Q2: How does substrate temperature influence the deposition rate of **Parylene D**?

A2: For Parylenes in general, the deposition rate is inversely proportional to the absolute temperature of the substrate.^[4] As the substrate temperature increases, the deposition rate

decreases. Each Parylene type has a "threshold temperature" at or above which deposition effectively ceases. For **Parylene D**, this threshold temperature is approximately 135°C.

Q3: What is the effect of post-deposition annealing on **Parylene D** films?

A3: While specific data for **Parylene D** is limited, studies on other Parylene types, such as Parylene C, show that post-deposition annealing can significantly alter film properties. Annealing at elevated temperatures can increase the crystallinity and tensile strength of the film.[5] However, it can also lead to increased thermal stress, which may reduce adhesion to the substrate.[5] It is important to note that annealing Parylene in the presence of oxygen at temperatures above 125°C can cause oxidation.[6]

Q4: Can other process temperatures, besides substrate temperature, affect **Parylene D** film properties?

A4: Yes, other temperatures in the CVD process are critical. The sublimation temperature of the dimer and the pyrolysis temperature for converting the dimer to a monomer significantly impact the final film properties. For **Parylene D**, higher sublimation temperatures lead to a higher deposition rate but can result in nearly amorphous films. Conversely, lower sublimation temperatures increase crystallinity. The pyrolysis temperature can influence the surface morphology, with higher temperatures potentially leading to the growth of globules on the film surface and a decrease in crystallinity.[7]

Troubleshooting Guides

Issue 1: Poor Adhesion or Delamination of Parylene D Film

- Symptom: The **Parylene D** film peels or lifts from the substrate.
- Potential Causes & Solutions:
 - Surface Contamination: The most common cause of poor adhesion is a contaminated substrate surface. Even microscopic residues like dust, oils, or flux can interfere with the mechanical bonding of the Parylene film.[8][9]

- Solution: Implement a rigorous multi-step cleaning protocol for your substrates. This may include solvent cleaning, ultrasonic baths, and a final plasma cleaning step to ensure a pristine surface.[8]
- Inadequate Surface Preparation: Parylene adheres mechanically by penetrating microscopic pores and crevices on the substrate surface.[10]
 - Solution: For smooth substrates like polished metals or glass, consider surface modification techniques. Mechanical abrasion or plasma activation can increase surface roughness and improve adhesion.[11] The use of an adhesion promoter, such as A-174 silane, is a common and effective method to create a chemical bond between the substrate and the Parylene film.[8][11]
- High Thermal Stress: A significant mismatch in the coefficient of thermal expansion (CTE) between the **Parylene D** film and the substrate can lead to stress at the interface, especially if the coated part undergoes temperature cycling.
 - Solution: While direct control of substrate temperature during deposition is not a standard parameter, ensure that the substrate is at a stable room temperature before starting the deposition process. If post-deposition annealing is performed, consider the CTE mismatch and the potential for induced stress.

Issue 2: Cloudy, Hazy, or Grainy Appearance of the Parylene D Film

- Symptom: The deposited **Parylene D** film is not transparent and clear.
- Potential Causes & Solutions:
 - High Deposition Rate: A deposition rate that is too high can lead to the incorporation of un-cleaved dimer into the film, resulting in a cloudy appearance.[6]
 - Solution: Optimize the deposition rate by adjusting the sublimation temperature and the chamber pressure. Lowering the sublimation temperature will reduce the deposition rate and can lead to a clearer, more uniform film.[6][7]

- Improper Pyrolysis Temperature: If the pyrolysis furnace temperature is too low, the dimer will not be completely converted to monomer, leading to a hazy film.
 - Solution: Ensure the pyrolysis furnace is at the correct temperature for **Parylene D** (typically around 680°C).[1]
- High Sublimation Temperature: Elevated sublimation temperatures can result in a rougher film surface for some Parylene types, which may contribute to a less clear appearance.[7]
 - Solution: Reducing the sublimation temperature can lead to a smoother, more transparent film.[7]

Issue 3: Cracking of the Parylene D Film

- Symptom: The **Parylene D** film exhibits cracks, either immediately after deposition or after thermal or mechanical stress.
- Potential Causes & Solutions:
 - Excessive Film Thickness: Thicker Parylene coatings are more prone to cracking due to internal stresses.[8]
 - Solution: Deposit the minimum thickness of **Parylene D** required for your application.
 - Thermal Stress: Mismatched CTEs between the film and substrate can cause cracking during temperature cycling.[12]
 - Solution: Select a substrate with a CTE closer to that of **Parylene D** if possible. For applications with significant thermal cycling, consider if **Parylene D** is the most suitable variant, as it is more rigid than other Parylenes.
 - Operating Temperature Excursions: Exposing the coated part to temperatures outside the recommended operating range for **Parylene D** can cause it to become brittle and crack.[13]
 - Solution: Ensure that the end-use application's temperature profile is within the specified limits for **Parylene D**. **Parylene D** has a higher thermal stability compared to Parylene C and N.[14]

Quantitative Data

Due to the limited availability of specific quantitative data for the effect of substrate temperature on **Parylene D** properties during deposition, the following tables summarize general thermal properties and findings from studies on other Parylene types (primarily Parylene C) that may provide insight. Researchers should treat this data as indicative and perform their own process-specific qualifications.

Table 1: General Thermal Properties of **Parylene D**

Property	Value	Reference
Melting Point	380 °C	[15]
Long-Term Service Temperature	100 °C	[15]
Short-Term Service Temperature	135 °C	[15]
Threshold Deposition Temperature	135 °C	[2]

Table 2: Effect of Post-Deposition Annealing Temperature on Parylene C Film Properties (for reference)

Annealing Temperature (°C)	Crystallite Size (Å)	Relative Crystallinity (a.u.)	Adhesion on Silicon
As-deposited (25°C)	55.2	1.00	Strong
85°C	83.4	2.49	Reduced
120°C	108.2	4.57	Reduced
150°C	114.4	5.74	Reduced

Data adapted from a study on Parylene C.

[\[5\]](#)

Experimental Protocols

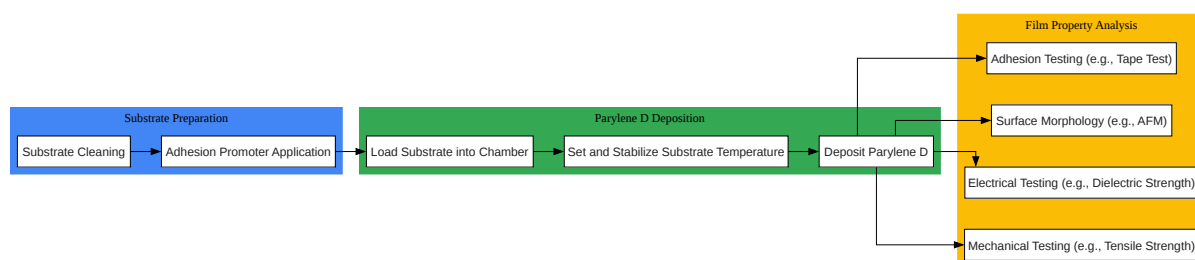
Standard Parylene D Deposition Process (Gorham Process)

The chemical vapor deposition of **Parylene D** follows the Gorham process, which consists of three main stages:

- Vaporization (Sublimation): The solid di-para-xylylene dimer, the precursor material for **Parylene D**, is heated in a vaporizer under vacuum (typically 120-160°C). This transforms the solid dimer into a gaseous state.^[7]
- Pyrolysis: The gaseous dimer then passes through a high-temperature furnace (pyrolysis zone) heated to approximately 680°C. The intense heat cleaves the dimer into its monomeric form, a highly reactive para-xylylene molecule.^[1]
- Deposition (Polymerization): The monomeric gas enters the room-temperature deposition chamber. As the gas comes into contact with the surfaces of the substrate, it spontaneously polymerizes, forming a thin, conformal, and pinhole-free film of **Parylene D**. The substrate remains at or near ambient temperature throughout this process.^{[1][2]}

Experimental Workflow for Investigating Substrate Temperature Effects

To systematically study the effect of substrate temperature on **Parylene D** film properties, a modification to the standard deposition chamber is required to enable temperature control of the substrate stage.

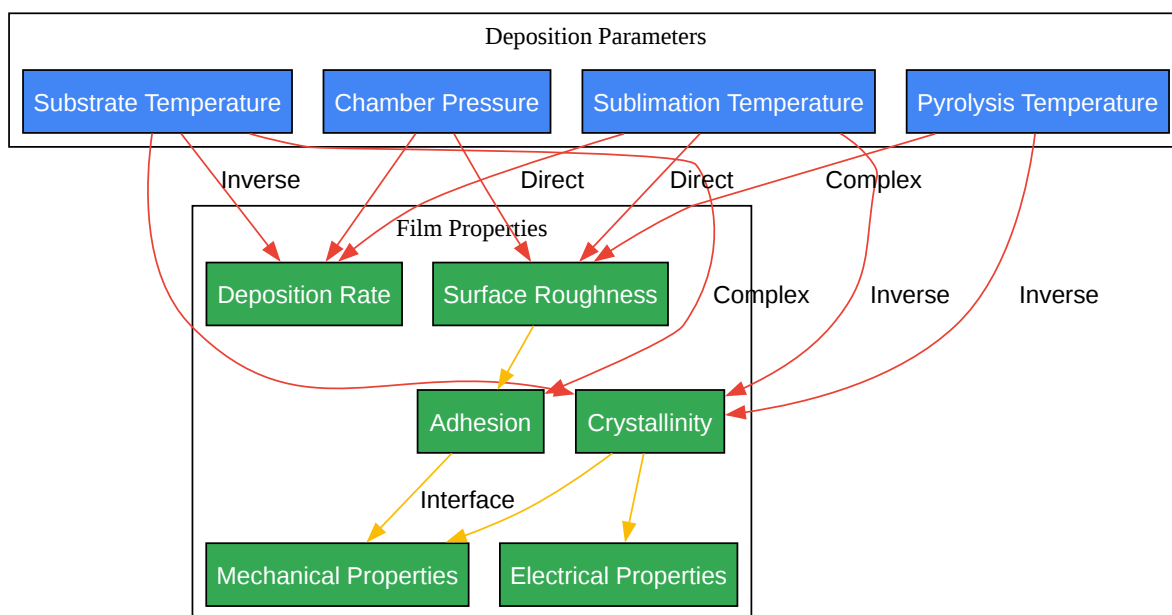


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Diagram 1: Experimental workflow for studying substrate temperature effects.

Logical Relationships

The following diagram illustrates the relationships between key deposition parameters and the resulting properties of the **Parylene D** film.



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Diagram 2: Relationships between deposition parameters and film properties.

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